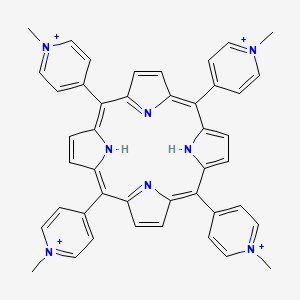

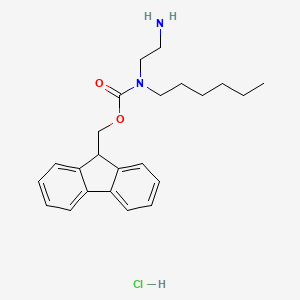

![molecular formula C12H11N5O2S B1487044 3-(3,4-Dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-thiol CAS No. 1082531-03-0](/img/structure/B1487044.png)

3-(3,4-Dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-thiol

Übersicht

Beschreibung

“3-(3,4-Dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol” is a compound that falls under the category of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives . These compounds are known to inhibit CDK2, a target for cancer treatment .

Synthesis Analysis

The synthesis of these compounds involves the design of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The synthetic versatility of pyrimidine allows the generation of structurally diverse derivatives .Molecular Structure Analysis

The molecular structure of this compound is optimized using computational methods . It belongs to a class of compounds known as triazolopyrimidines, which are nitrogen-containing heterocycles .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include cyclisation and hydrolysis . The cyclisation of certain precursors leads to the formation of the triazolopyrimidine core .Wissenschaftliche Forschungsanwendungen

Agonist für Cannabinoid-Rezeptor 2

Diese Verbindung wurde als potenzieller Agonist für den Cannabinoid-Rezeptor 2 (CB2) identifiziert. Die Aktivierung von CB2-Rezeptoren kann bei der Behandlung von Schmerzen, Entzündungen und fibrotischen Erkrankungen von Vorteil sein. Sie könnte auch Anwendungen in der Behandlung von Atherosklerose und verschiedenen Augenerkrankungen wie Glaukom und diabetischer Retinopathie haben .

Entzündungshemmende Anwendungen

Aufgrund seiner Rolle als CB2-Agonist könnte diese Verbindung zur Entwicklung neuer entzündungshemmender Medikamente verwendet werden. Sie könnte möglicherweise Erkrankungen wie entzündliche Darmerkrankungen, Ischämie-Reperfusionsschäden und akutes Leberversagen behandeln .

Fibrose-Behandlung

Die Fähigkeit der Verbindung, auf CB2-Rezeptoren zu wirken, deutet darauf hin, dass sie zur Behandlung verschiedener Arten von Fibrosen eingesetzt werden könnte, darunter Leber-, Lungen-, Nieren- und systemische Fibrose. Sie könnte auch bei der Behandlung von Erkrankungen wie Herzinsuffizienz und Myokardinfarkt helfen, indem sie die Bildung von fibrotischem Gewebe reduziert .

Neuroprotektion

Forschungen zeigen, dass CB2-Rezeptor-Agonisten neuroprotektive Wirkungen haben können. Diese Verbindung könnte auf ihr Potenzial bei der Behandlung neurodegenerativer Erkrankungen, Schlaganfalls und transitorischer ischämischer Attacken untersucht werden .

Knochenmassenregulation

CB2-Rezeptoren spielen eine Rolle bei der Regulation der Knochenmasse. Diese Verbindung könnte auf ihre Wirksamkeit bei der Behandlung von Erkrankungen im Zusammenhang mit der Knochendichte wie Osteoporose untersucht werden .

Antiproliferative Wirkungen

Derivate von Triazolopyrimidin, wie die hier in Frage stehende Verbindung, haben sich als Inhibitoren der Ubiquitin-spezifischen Protease 28 (USP28) gezeigt, die an der Entstehung von Krebs beteiligt ist. Diese Verbindung könnte Teil neuer Therapien sein, die darauf abzielen, das Tumorwachstum und die Proliferation zu hemmen .

Arzneimittelforschung und -entwicklung

Die strukturellen Merkmale dieser Verbindung machen sie zu einem wertvollen Kandidaten für die Arzneimittelforschung. Ihre Wechselwirkungen mit verschiedenen Rezeptoren und Enzymen können untersucht werden, um neue Medikamente für eine Reihe von Krankheiten zu entwickeln .

Neuartige heterocyclische Ringsysteme

Die Struktur der Verbindung ermöglicht die Erforschung neuer heterocyclischer Ringsysteme, die in der medizinischen Chemie von entscheidender Bedeutung sind. Diese Systeme können zur Entwicklung von Medikamenten mit verbesserter Wirksamkeit und Sicherheitsprofilen führen .

Wirkmechanismus

Target of Action

The primary target of 3-(3,4-Dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .

Mode of Action

3-(3,4-Dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, preventing cells from transitioning from the G1 phase to the S phase . The compound’s interaction with CDK2 is likely facilitated by hydrogen bonding with the Leucine 83 residue within the CDK2 active site .

Biochemical Pathways

The inhibition of CDK2 by 3-(3,4-Dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol affects the cell cycle, a critical biochemical pathway in cellular proliferation . By preventing the transition from the G1 phase to the S phase, the compound effectively halts cell division . This can have downstream effects on tumor growth and proliferation, as uncontrolled cell division is a hallmark of cancer .

Pharmacokinetics

These properties can help predict the compound’s bioavailability and potential as an antitumor agent .

Result of Action

The result of 3-(3,4-Dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol’s action is the significant inhibition of cell proliferation . Most notably, the compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induces apoptosis within HCT cells .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

3-(3,4-Dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation . The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acids, thereby inhibiting its activity and leading to cell cycle arrest . Additionally, it interacts with other proteins involved in apoptosis and cell proliferation, further highlighting its potential as an anticancer agent .

Cellular Effects

The effects of 3-(3,4-Dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol on various cell types and cellular processes are profound. In cancer cells, it induces apoptosis by upregulating pro-apoptotic genes such as p53 and Bax . This compound also affects cell signaling pathways, including the inhibition of the epidermal growth factor receptor (EGFR) pathway, which is often overactive in cancer cells . Furthermore, it influences gene expression and cellular metabolism by altering the levels of reactive oxygen species (ROS) and other metabolites .

Molecular Mechanism

At the molecular level, 3-(3,4-Dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol exerts its effects through several mechanisms. It binds to the active sites of target enzymes, such as CDK2, through hydrogen bonding and hydrophobic interactions . This binding inhibits the enzyme’s activity, leading to cell cycle arrest and apoptosis . Additionally, the compound modulates gene expression by interacting with transcription factors and other regulatory proteins . It also affects enzyme activity by altering the phosphorylation status of key signaling molecules .

Temporal Effects in Laboratory Settings

The temporal effects of 3-(3,4-Dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol in laboratory settings have been studied extensively. Over time, the compound exhibits stability under various conditions, maintaining its biochemical activity . It may undergo degradation in the presence of certain enzymes or under extreme pH conditions . Long-term studies have shown that the compound can induce sustained changes in cellular function, including prolonged cell cycle arrest and apoptosis .

Dosage Effects in Animal Models

In animal models, the effects of 3-(3,4-Dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol vary with different dosages. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, it may cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level lead to significant toxicity without additional therapeutic benefits .

Metabolic Pathways

3-(3,4-Dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites may retain some biological activity or be further processed for excretion . The compound also affects metabolic flux by altering the levels of key metabolites involved in cellular respiration and energy production .

Transport and Distribution

The transport and distribution of 3-(3,4-Dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol within cells and tissues are mediated by specific transporters and binding proteins . It is taken up by cells through active transport mechanisms and distributed to various cellular compartments . The compound may accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects .

Subcellular Localization

The subcellular localization of 3-(3,4-Dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol is crucial for its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with target enzymes and regulatory proteins . The compound may also be directed to specific organelles, such as mitochondria, through targeting signals or post-translational modifications . This localization is essential for its role in modulating cellular processes and inducing apoptosis .

Eigenschaften

IUPAC Name |

3-(3,4-dimethoxyphenyl)-4H-triazolo[4,5-d]pyrimidine-7-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5O2S/c1-18-8-4-3-7(5-9(8)19-2)17-11-10(15-16-17)12(20)14-6-13-11/h3-6H,1-2H3,(H,13,14,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LECSFSDINFJWEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2C3=C(C(=S)N=CN3)N=N2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-[[(2,5-Difluorobenzoyl)amino]methyl]phenyl]boronic acid](/img/structure/B1486961.png)

![2-(N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}2-nitrobenzenesulfonamido)acetic acid](/img/structure/B1486971.png)

![N-[1-(1-methyl-1H-imidazol-2-yl)ethylidene]hydroxylamine](/img/structure/B1486975.png)

![3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride](/img/structure/B1486977.png)

![4-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-benzonitrile](/img/structure/B1486981.png)